molecular formula C14H15Cl2N3O2 B5499593 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine

2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine

Cat. No. B5499593
M. Wt: 328.2 g/mol
InChI Key: MCICKUOEUVRIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is not fully understood. However, it is believed to act by inhibiting the synthesis of essential biomolecules, such as nucleic acids and proteins, in target cells. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target organism and cell type. In bacteria, the compound has been shown to disrupt cell wall synthesis, leading to cell lysis. In fungi, it inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, resulting in membrane disruption and cell death. In cancer cells, it induces apoptosis, a programmed cell death mechanism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine in lab experiments is its broad-spectrum activity against various organisms. This makes it a useful tool for studying the mechanisms of action of different biomolecules and cellular processes. However, one of the limitations of using this compound is its potential toxicity to non-target organisms. Therefore, caution must be exercised when handling and disposing of the compound.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine. One area of interest is the development of more efficient and cost-effective synthesis methods for industrial production. Another area of research is the identification of new applications for the compound, such as in the treatment of parasitic infections and as a potential scaffold for the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity to non-target organisms.

Synthesis Methods

The synthesis of 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine involves the reaction of 3,4-dichloroaniline with 5-methyl-1,3,4-oxadiazol-2-ylmethanol in the presence of morpholine and a catalyst. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. In addition, it has been found to be effective against multidrug-resistant strains of bacteria and fungi. The compound has also been investigated for its potential use as a herbicide and insecticide in agriculture.

properties

IUPAC Name

2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-9-17-18-14(21-9)8-19-4-5-20-13(7-19)10-2-3-11(15)12(16)6-10/h2-3,6,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCICKUOEUVRIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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